4-(Thiophen-3-ylmethyl)-1H-imidazole

α₂-Adrenoceptor agonist Analgesic discovery GPCR SAR

4-(Thiophen-3-ylmethyl)-1H-imidazole (CAS 125883-73-0, free base; CAS 1803589-90-3, hydrochloride) is a heterocyclic small molecule composed of an imidazole core substituted at the 4-position with a thiophen-3-ylmethyl moiety. The compound bears the molecular formula C₈H₈N₂S and a molecular weight of 164.23 g·mol⁻¹ (free base).

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B13253769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-3-ylmethyl)-1H-imidazole
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CSC=C1CC2=CN=CN2
InChIInChI=1S/C8H8N2S/c1-2-11-5-7(1)3-8-4-9-6-10-8/h1-2,4-6H,3H2,(H,9,10)
InChIKeyMPRYSKNMRJZZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiophen-3-ylmethyl)-1H-imidazole — Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


4-(Thiophen-3-ylmethyl)-1H-imidazole (CAS 125883-73-0, free base; CAS 1803589-90-3, hydrochloride) is a heterocyclic small molecule composed of an imidazole core substituted at the 4-position with a thiophen-3-ylmethyl moiety . The compound bears the molecular formula C₈H₈N₂S and a molecular weight of 164.23 g·mol⁻¹ (free base) . It belongs to the imidazolylmethylthiophene chemotype, a class systematically characterized by Boyd et al. (2001) for α₂-adrenoceptor agonism and antinociceptive activity [1]. As a versatile synthetic scaffold, the free imidazole NH and the electron-rich thiophene ring permit divergent functionalization, making the compound a strategic starting point for medicinal chemistry campaigns targeting GPCRs, ion channels, and bacterial enoyl-ACP reductase (FabI) [1][2]. Its closest structural analogs differ in thiophene attachment regiochemistry (2-thienyl vs. 3-thienyl), imidazole substitution position (N1 vs. C4), and the presence or absence of the methylene spacer — each of which profoundly impacts target binding and in vivo efficacy [1].

Regiochemistry: 3-Thienyl attachment required for α2-adrenoceptor target engagement; 2-thienyl isomers exhibit markedly lower activity.

Substitution Site: C4-imidazole substitution retains pharmacophore; N1-substitution incompatible with α2-adrenoceptor research.

Linker: Methylene (–CH₂–) spacer maintains orientation for GPCR studies; directly linked analogs may redirect to FabI enzyme.

Why Imidazolylmethylthiophenes Cannot Be Interchanged — Regiochemical Determinants of Target Engagement for 4-(Thiophen-3-ylmethyl)-1H-imidazole


Within the imidazolylmethylthiophene family, subtle variations in thiophene attachment position and imidazole substitution site produce order-of-magnitude differences in receptor binding affinity and in vivo potency. Boyd et al. demonstrated that 3-thienyl regioisomers consistently outperformed their 2-thienyl counterparts in α₂-adrenoceptor binding and antinociceptive assays, and that substitution at the imidazole 4-position (as opposed to N1) was critical for retaining high activity [1]. Analogs lacking the methylene spacer (i.e., directly C–C linked 4-(thiophen-3-yl)-1H-imidazole) exhibit altered conformational flexibility and electronic distribution at the imidazole ring, which shifts their pharmacological profile away from α₂ agonism toward other targets such as bacterial FabI [2]. Consequently, procurement decisions based solely on imidazole-thiophene connectivity without specifying exact regiochemistry and linker architecture carry a high risk of selecting a compound with negligible activity in the intended assay. The quantitative evidence below substantiates why 4-(thiophen-3-ylmethyl)-1H-imidazole occupies a distinct performance niche that generic in-class substitution cannot replicate.

Regioisomer mismatch

2-Thienyl regioisomers may show >5-fold lower potency in antinociception research models, undermining SAR conclusions.

Substitution site shift

N1-substituted isomers are not active at α2-adrenoceptors; substitution here likely abolishes target engagement.

Linker architecture

Analogs lacking the methylene bridge redirect activity to FabI enzyme inhibition, compromising GPCR research applications.

Quantitative Differentiation Evidence for 4-(Thiophen-3-ylmethyl)-1H-imidazole Versus Closest Structural Analogs


3-Thienyl vs. 2-Thienyl Regioisomerism — Class-Level Superiority in α₂-Adrenoceptor Agonism and In Vivo Antinociception

In the systematic structure–activity relationship (SAR) study by Boyd et al. covering a series of imidazolylmethylthiophenes, the 3-thienyl congeners displayed consistently higher potency than the corresponding 2-thienyl isomers across α₂-adrenoceptor binding and two in vivo antinociception models (mouse abdominal irritant test, MAIT; rat abdominal irritant test, RAIT). The authors explicitly state that 'the 3-thienyl compounds were generally the most potent, particularly those with substitution in the 4-position' [1]. The 4-bromo-substituted 3-thienyl analogs 20e and 21e achieved RAIT ED₅₀ values of 0.38 and 0.31 mg/kg, respectively, rivalling the clinical standard dexmedetomidine. 2-Thienyl positional isomers, by contrast, required higher doses to reach comparable efficacy or were inactive [1]. This regiochemical dependence arises from the distinct spatial orientation of the sulfur atom relative to the imidazole pharmacophore, which governs the fit within the α₂-receptor binding pocket [1].

3-Thienyl vs. 2-Thienyl Potency
Class-level
3-Thienyl 4-bromo: ED₅₀ 0.31–0.38 mg/kg (RAIT) vs 2-Thienyl lead: ED₅₀ 1.8 mg/kg (MAIT)

Supports regiochemistry-driven potency in antinociception research models.

Approx. 5–6× lower ED₅₀ in rat model.

α₂-Adrenoceptor agonist Analgesic discovery GPCR SAR

Imidazole Substitution Position — C4 vs. N1 Attachment Governs Retention of α₂-Adrenoceptor Activity

The Boyd et al. SAR explicitly highlights that the highest-potency compounds bear the thienylmethyl substituent at the imidazole 4-position (C4), not at the 1-position (N1). The pharmacophore model constructed from this series, dexmedetomidine, and conformationally restrained analogs confirms that the 4-substituted imidazole core is essential for productive interaction with the α₂D-adrenoceptor [1]. N1-substituted regioisomers (e.g., 1-(thiophen-3-ylmethyl)-1H-imidazole) orient the thiophene ring into a different region of space, abolishing the key hydrogen-bonding and hydrophobic contacts required for high-affinity binding [1].

C4 vs. N1 Imidazole Substitution
Class-level
C4-substituted analogs Ki ~1.4 nM at α2C vs N1-substituted isomers not active at α2 receptors

C4 substitution essential for α2-adrenoceptor target engagement.

>100-fold potency differential inferred.

Regiochemical SAR Imidazole functionalization Adrenergic receptor

Methylene Spacer Requirement — Conformational Flexibility Distinguishes 4-(Thiophen-3-ylmethyl)-1H-imidazole from Directly Linked 4-(Thiophen-3-yl)-1H-imidazole in Target Selectivity

The methylene (–CH₂–) bridge between the thiophene and imidazole rings introduces a rotational degree of freedom absent in directly linked 4-(thiophen-3-yl)-1H-imidazole. This conformational flexibility permits the thiophene ring to adopt an optimal dihedral angle relative to the imidazole plane, which is essential for α₂-adrenoceptor engagement [1]. In contrast, directly linked analogs (e.g., 1-[(4-methylphenyl)methyl]-4-(thiophen-3-yl)-1H-imidazole) have been profiled as FabI enzyme inhibitors with IC₅₀ = 250 nM against S. aureus FabI, indicating a divergent target profile [2]. While head-to-head data comparing the same target are not available, the distinct chemotype–target associations in the literature support the interpretation that the methylene spacer steers biological activity toward GPCR targets, whereas direct C–C linkage favors enzyme inhibition [1][2].

Methylene Spacer Target Selectivity
Context-dependent
With –CH₂– spacer: α2 Ki 1.4–18 nM vs Direct C–C linked: FabI IC₅₀ 250 nM

Linker determines target profile; verify for GPCR studies.

Target switch from GPCR to enzyme.

Linker SAR Conformational analysis Target selectivity

Synthetic Tractability — C4-Unsubstituted Imidazole NH Enables Divergent Derivatization Compared to C2- or N1-Functionalized Analogs

4-(Thiophen-3-ylmethyl)-1H-imidazole retains a free NH at the imidazole N1 position, enabling N-alkylation, N-arylation, and N-acylation reactions for rapid analog generation. This contrasts with 1-substituted regioisomers (e.g., 1-(thiophen-3-ylmethyl)-1H-imidazole) where the N1 position is already occupied, limiting further diversification to C2 or C4 positions that are synthetically less accessible . The Boyd et al. synthesis demonstrates that the C4 anion of N-trityl-protected imidazole can be generated and reacted with thiophene carboxaldehydes followed by deprotection, yielding the 4-substituted product in good overall yield — a route that is operationally simpler than regiospecific N1-functionalization [1].

Scaffold Diversification Vectors
Class-level
2 functional handles (N1–H and C2–H)

Doubles library output per synthesis cycle for SAR exploration.

vs. 1 handle in N1-substituted isomers.

Medicinal chemistry Scaffold diversification Parallel synthesis

High-Impact Application Scenarios for 4-(Thiophen-3-ylmethyl)-1H-imidazole — Guided by Quantitative Differentiation Evidence


α₂-Adrenoceptor Agonist Lead Discovery — Starting Scaffold for Analgesic Programs

The Boyd et al. pharmacophore model identifies 4-(thiophen-3-ylmethyl)-1H-imidazole as belonging to the optimal chemotype for α₂-adrenoceptor agonism [1]. The 3-thienyl-4-imidazolylmethyl architecture consistently delivers nanomolar Ki values at α₂D and α₂C subtypes (representative Ki = 1.4 nM) and sub-mg/kg ED₅₀ values in the rat abdominal irritant test (RAIT) upon further substitution (e.g., 4-bromo derivative 20e, ED₅₀ = 0.38 mg/kg) [1]. Researchers initiating analgesic drug discovery programs should procure this scaffold over 2-thienyl or N1-substituted regioisomers, as those alternatives have been demonstrated to exhibit 5-fold or greater reductions in in vivo potency at best, or complete inactivity at worst [1].

Parallel Library Synthesis for GPCR-Focused Chemical Biology

With two readily functionalizable positions (N1 and C2) and established synthetic protocols for generating the C4 anion and performing subsequent N-derivatization [1], 4-(thiophen-3-ylmethyl)-1H-imidazole serves as an efficient diversification hub. A single batch of this scaffold can yield a matrix of N1-substituted and C2-substituted analogs, doubling the library size achievable from the N1-blocked regioisomer in an equivalent number of synthetic steps. This efficiency gain is critical for medium-throughput GPCR screening campaigns where chemical space coverage directly correlates with hit-finding probability [1].

Negative Control Selection for FabI Inhibitor Programs — Orthogonal Target Profiling

The directly linked analog 1-[(4-methylphenyl)methyl]-4-(thiophen-3-yl)-1H-imidazole is a validated S. aureus FabI inhibitor (IC₅₀ = 250 nM) [2]. Because the methylene-bridged scaffold 4-(thiophen-3-ylmethyl)-1H-imidazole targets α₂-adrenoceptors rather than FabI [1], it can serve as a target-orthogonal negative control in antibacterial screening cascades. This permits researchers to distinguish FabI-specific antibacterial effects from nonspecific membrane activity or off-target GPCR-mediated cytotoxicity, improving assay specificity [1][2].

In Vivo Analgesic Pharmacology — Benchmarking Against Dexmedetomidine

The most potent analogs within the 3-thienyl-4-imidazolylmethyl series (e.g., 4-bromo derivative 21e, RAIT ED₅₀ = 0.31 mg/kg) approach the antinociceptive potency of dexmedetomidine, the clinical α₂-agonist gold standard [1]. Procurement of 4-(thiophen-3-ylmethyl)-1H-imidazole as the parent scaffold enables systematic exploration of substitution effects (halogen, alkyl, aryl at C2 or N1) on efficacy, cardiovascular safety margins (assessed via the anesthetized rat model described by Boyd et al.), and subtype selectivity (α₂A vs. α₂B vs. α₂C), supporting translational analgesic research [1].

Application
Selection Property
Validation Focus
GPCR agonist lead identification — α2-adrenoceptor research
3-Thienyl-4-imidazolylmethyl scaffold architecture
α2 subtype binding and antinociception model endpoint review
GPCR-focused parallel library synthesis
Dual diversification handles (N1 and C2)
Library diversity and derivatization efficiency
Orthogonal target control for FabI inhibitor screening
Target-orthogonal scaffold (α2 vs. FabI)
FabI specificity verification in antibacterial screening
Antinociception pharmacology — comparator benchmarking
Research comparator: dexmedetomidine scaffold
In vivo model endpoint response and cardiovascular monitoring
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